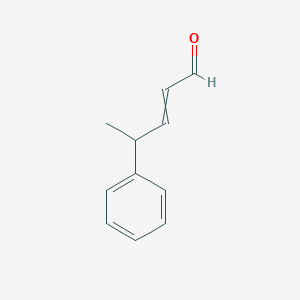

4-phenylpent-2-enal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylpent-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOGSJSRXORKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20789380 | |

| Record name | 4-Phenylpent-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51758-23-7 | |

| Record name | 4-Phenylpent-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Phenylpent 2 Enal

Detailed Reaction Pathway Elucidation

The unique structural features of 4-phenylpent-2-enal, namely the α,β-unsaturated aldehyde system, make it a versatile substrate for a variety of organic reactions. Understanding the mechanistic pathways of these transformations is crucial for controlling reaction outcomes and designing novel synthetic strategies.

The synthesis of α,β-unsaturated aldehydes like this compound is often achieved through an aldol (B89426) condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. quora.commagritek.com The process can be catalyzed by either acid or base and involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com

In a typical base-catalyzed aldol condensation to form a compound structurally related to this compound, such as (E)-3-phenylpent-2-enal, benzaldehyde (B42025) reacts with butanal in the presence of a base like sodium hydroxide (B78521). The mechanism proceeds in several steps: quora.combyjus.com

Enolate Formation: A hydroxide ion deprotonates the α-carbon of the aldehyde (the one with α-hydrogens), creating a resonance-stabilized enolate ion. byjus.comkhanacademy.org

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other aldehyde molecule (in this case, benzaldehyde, which lacks α-hydrogens). quora.combyjus.com This step forms an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a water molecule to yield a β-hydroxy aldehyde, also known as an aldol addition product. quora.combyjus.com

Dehydration (Crotonization): Under the reaction conditions, a subsequent dehydration reaction, known as crotonization, occurs. A hydroxide ion removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a conjugated enone. byjus.comkhanacademy.org

The crossed aldol condensation, which involves two different aldehyde or ketone partners, can potentially lead to a mixture of products if both reactants have α-hydrogens. byjus.com However, when one of the aldehydes, like benzaldehyde, lacks α-hydrogens, it can only act as the electrophile, simplifying the product mixture. byjus.com

The synthesis of a related compound, 4-methyl-2-phenylpent-2-enal (B1580967), occurs via an aldol condensation between benzaldehyde and 3-methylbutanal (B7770604), highlighting the versatility of this reaction.

The Swern oxidation is a mild and widely used method for converting primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.orgvedantu.comorganic-chemistry.org A key advantage of this reaction is that it avoids the use of toxic heavy metals like chromium and generally does not lead to over-oxidation of aldehydes to carboxylic acids. vedantu.comorganic-chemistry.org The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (B128534). wikipedia.org

The mechanism of the Swern oxidation can be summarized as follows: wikipedia.orgyoutube.com

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (typically below -60°C) to form a chloro(dimethyl)sulfonium chloride intermediate, which is the active oxidizing agent. wikipedia.orgvedantu.com This step involves the release of carbon monoxide and carbon dioxide. wikipedia.org

Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion and forming a key alkoxysulfonium ion intermediate. wikipedia.orgvedantu.com

Ylide Formation and Elimination: The addition of a hindered base, like triethylamine, deprotonates the alkoxysulfonium ion at the carbon adjacent to the oxygen, forming a sulfur ylide. wikipedia.org This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde or ketone, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride. wikipedia.org

The Swern oxidation is applicable to a wide range of alcohols, including those that can be precursors to α,β-unsaturated aldehydes. For instance, the oxidation of an allylic alcohol can cleanly yield the corresponding α,β-unsaturated aldehyde. youtube.com This makes it a relevant method for the synthesis of compounds like this compound from its corresponding alcohol precursor, 4-phenylpent-2-en-1-ol. The mild conditions are particularly advantageous for preparing potentially unstable aldehydes. vedantu.com

Table 1: Key Intermediates in the Swern Oxidation

| Step | Intermediate | Description |

|---|---|---|

| 1 | Chloro(dimethyl)sulfonium chloride | The active oxidizing species formed from DMSO and oxalyl chloride. wikipedia.org |

| 2 | Alkoxysulfonium ion | Formed by the reaction of the alcohol with the chloro(dimethyl)sulfonium chloride. wikipedia.org |

| 3 | Sulfur ylide | Generated by deprotonation of the alkoxysulfonium ion, which then decomposes to the final product. wikipedia.org |

The conjugated system of α,β-unsaturated aldehydes like this compound allows for two main modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon. pressbooks.publibretexts.org The electronic nature of the α,β-unsaturated carbonyl compound makes the β-carbon electrophilic due to resonance with the electronegative oxygen atom. pressbooks.publibretexts.org

Nucleophilic Addition:

1,4-Conjugate Addition (Michael Addition): This is a common reaction pathway for α,β-unsaturated carbonyls. masterorganicchemistry.com A nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. fiveable.mewikipedia.org Subsequent protonation at the α-carbon yields the saturated carbonyl compound. pressbooks.pub A variety of nucleophiles can participate in conjugate addition, including enolates, amines, thiols, and organocuprates (Gilman reagents). pressbooks.pubmasterorganicchemistry.comfiveable.me The use of lithium diorganocopper reagents is particularly effective for the conjugate addition of alkyl or aryl groups to α,β-unsaturated ketones. pressbooks.pub

1,2-Direct Addition: Stronger, more reactive nucleophiles such as Grignard reagents and organolithium compounds tend to favor direct addition to the carbonyl carbon. pressbooks.pub

The outcome between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the structure of the substrate, and the reaction conditions. fiveable.me Softer, less basic nucleophiles generally favor 1,4-addition, which is often the thermodynamically controlled product. pressbooks.pub

Beta-Elimination:

β-Elimination is a fundamental reaction in organic chemistry involving the removal of two substituents from adjacent atoms, leading to the formation of a double bond. libretexts.org In the context of reactions involving derivatives of this compound, β-elimination can be a crucial step. For instance, in the synthesis of 2-methyl-2-phenylpent-4-enal, a related compound, the proposed mechanism involves a nucleophilic addition followed by a β-elimination to form the α,β-unsaturated aldehyde.

In organometallic chemistry, β-hydride elimination is a common decomposition pathway for metal alkyl complexes. libretexts.orglibretexts.org This process requires an open coordination site on the metal and results in the formation of a metal-hydride bond and a coordinated alkene. libretexts.org β-elimination can also involve other leaving groups besides hydrogen. For example, β-alkoxy and β-amido eliminations can lead to the formation of coordinated ketones/aldehydes and imines, respectively. libretexts.org Recent studies have also explored enantioselective β-fluoride eliminations catalyzed by transition metals. uni-freiburg.de

While specific studies on sigmatropic rearrangements and free radical intermediates directly involving this compound are not extensively detailed in the provided search results, the general reactivity of α,β-unsaturated aldehydes suggests the potential for such pathways under specific conditions, particularly photochemical or thermal activation.

Sigmatropic Rearrangements: These are pericyclic reactions where a σ-bond migrates across a π-system. The rearrangement of 4,4-diphenyl cyclohexa-2,5-dienone, for example, is proposed to proceed through its n-π* triplet excited state, involving a C3-C5 bonding interaction. magadhmahilacollege.org

Free Radical Intermediates: Photochemical reactions of α,β-unsaturated ketones can proceed through radical intermediates. For instance, the photosensitized decomposition of carbon tetrachloride by α,β-unsaturated ketones suggests the formation of radical species. cdnsciencepub.com Furthermore, photochemical activation of electron donor-acceptor (EDA) complexes involving α,β-unsaturated systems can lead to the generation of radical ions. researchgate.net The formation of vinyl and sulfur-centered radicals through photochemical excitation of a halogen-bonding complex between an alkenyl bromide and a phosphorothioate (B77711) salt has also been reported. uniovi.esrsc.org These examples highlight the feasibility of generating radical intermediates from unsaturated systems under photochemical conditions.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and α,β-unsaturated aldehydes are common substrates. The reactions often proceed through the formation of chiral iminium ions or enamines.

1,6-Addition: Organocatalysis can extend the reactivity of conjugated systems beyond the typical 1,4-addition. For 2,4-dienals, which possess a more extended π-system, organocatalytic 1,6-addition becomes possible. acs.orgnih.gov This allows for the formation of a new stereocenter at a remote position from the catalyst's chiral center. nih.gov The reaction of hydroxyarenes with 2,4-dienals, for instance, can proceed via a 1,6-Friedel-Crafts/1,4-oxa-Michael cascade, directed by a vinylogous iminium-ion intermediate, to produce optically active chromans. nih.gov

1,4-Migration of Substituents: While not directly detailed for this compound, organocatalytic reactions can involve migrations of substituents.

Formation of Allene Intermediates: Organocatalysis has been successfully employed in the synthesis of axially chiral tetrasubstituted allenes. rsc.org Proposed mechanistic pathways include electrophilic addition to cumulenolate or zwitterionic enolate intermediates. rsc.org While not directly involving this compound, this demonstrates the ability of organocatalysis to generate and control the stereochemistry of complex intermediates like allenes. escholarship.orgwikipedia.orgacs.org

1,3-Migration: Intramolecular photoreactions in β,γ-unsaturated carbonyl compounds can involve a 1,3-acyl shift, leading to an isomeric β,γ-unsaturated ketone. magadhmahilacollege.org

Table 2: Organocatalytic Activation Modes of α,β-Unsaturated Aldehydes

| Activation Mode | Intermediate | Subsequent Reaction |

|---|---|---|

| Chiral Amine Catalysis | Iminium ion | Michael Addition, [3+3] Cycloaddition rsc.org |

| Chiral N-Heterocyclic Carbene (NHC) Catalysis | Acyl azolium | [3+3] Cycloaddition rsc.org |

| Chiral Bifunctional Catalyst | H-bonding activation | 1,4-Addition rsc.org |

The photochemistry of α,β-unsaturated aldehydes and ketones is rich and varied, often involving excited states and radical intermediates.

Role of Electron Donor-Acceptor (EDA) Complexes: The formation of an EDA complex between a donor and an acceptor molecule can facilitate photochemical reactions under visible light. sioc-journal.cncapes.gov.br For α,β-unsaturated aldehydes, the enamine derived from the aldehyde can act as an electron donor, forming a photoactive EDA complex with an electron acceptor like a perfluoroalkyl iodide. rsc.org Upon irradiation, a single electron transfer (SET) occurs, generating radicals that can then engage in further reactions. rsc.org This strategy has been used for the asymmetric α-alkylation of aldehydes and the introduction of perfluoroalkyl groups at the remote γ-position of α-branched enals. researchgate.netrsc.org The formation and reactivity of these EDA complexes can be influenced by factors like solvent and the use of catalytic donors or acceptors. rsc.orgresearchgate.net

Halogen-Bonding Interactions: Halogen bonding can play a significant role in photochemical reactions. It can facilitate the formation of EDA complexes and activate substrates. sci-hub.se For example, the interaction between the lone pair of a dienamine nitrogen and the σ-hole on the iodine atom of a perfluoroalkyl iodide is proposed to be a halogen-bonding interaction that contributes to the formation of the photoactive EDA complex. rsc.org Photochemical excitation of halogen-bonding complexes between alkenyl bromides and thiols or phosphorothioate salts can generate vinyl and sulfur-centered radicals, leading to C(sp2)–S bond formation. uniovi.esrsc.org

Direct irradiation of α,β-unsaturated γ,δ-epoxy ketones and nitriles in the presence of amines can lead to the formation of divinyl ethers, with the reaction outcome dependent on solvent polarity and the ionization potential of the amine. rsc.org The photochemistry of α,β-unsaturated ketones can also be influenced by the solvent, as seen in the photosensitized decomposition of carbon tetrachloride. cdnsciencepub.com

Kinetic and Thermodynamic Analyses

The elucidation of reaction mechanisms involving this compound relies heavily on detailed kinetic and thermodynamic studies. These investigations provide quantitative insights into reaction rates, the stability of intermediates, and the energetic barriers to transformation.

Kinetic studies are fundamental to understanding the step-by-step process of a chemical reaction. For reactions involving derivatives of pent-2-enal, first-order kinetics have been observed in thermal rearrangements. For instance, the isomerization of related pent-4-enal derivatives was found to follow first-order kinetics over a temperature range of 130-170°C. cdnsciencepub.com The reaction rates (k) were determined at various temperatures, demonstrating a clear temperature dependence. cdnsciencepub.com

In a study on the rearrangement of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal, a structurally related compound, the following rate constants were determined:

at 130°C, k = 2.14 x 10⁻⁵ s⁻¹

at 140°C, k = 7.53 x 10⁻⁵ s⁻¹ cdnsciencepub.com

These kinetic data are crucial for constructing a reaction profile and proposing a plausible mechanism.

Identifying and characterizing transient intermediates is a key aspect of mechanistic investigation. In the context of radical reactions, intermediate trapping experiments provide compelling evidence for the proposed mechanism. For example, in the study of a formal vulcanchem.com sigmatropic shift, the use of a hydrogen atom donor like 1,4-cyclohexadiene (B1204751) allowed for the trapping of a radical intermediate. cdnsciencepub.com The reaction of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal in the presence of this trapping agent resulted in the formation of 2,2-bis(ethylthio)ethanal, confirming that more than half of the proposed radical intermediate was intercepted. cdnsciencepub.com This result supports both the free-radical nature and the intermolecular pathway of the rearrangement. cdnsciencepub.com

Furthermore, electron spin resonance (esr) spectroscopy has been employed to directly observe radical intermediates during the rearrangement of similar compounds, with the observed signals being consistent with computer simulations of the proposed radicals. cdnsciencepub.com In organocatalyzed reactions, dienamine intermediates formed from the reaction of an enal with a catalyst have been observed and are considered responsible for the stereochemical outcome of the products. rsc.org

Activation parameters, such as the enthalpy (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the reaction rate constant using the Eyring equation. These parameters offer deeper insight into the transition state of the reaction. A significant positive entropy of activation suggests a dissociative or fragmentation mechanism in the rate-determining step, which is characteristic of many free-radical pathways. cdnsciencepub.com

In the investigation of the thermal rearrangement of several pent-4-enal derivatives, substantial positive entropies of activation, ranging from 52 to 106 J deg⁻¹ mol⁻¹, were calculated. cdnsciencepub.com This finding was a key piece of evidence pointing towards a free-radical chain mechanism rather than a concerted pericyclic reaction, which would typically exhibit a negative entropy of activation due to a more ordered transition state. cdnsciencepub.com

Table 1: Activation Parameters for the Rearrangement of Pent-4-enal Derivatives cdnsciencepub.com

| Compound | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J deg⁻¹ mol⁻¹) |

| 1 | 134 | 52 |

| 4 | 128 | 53 |

| 6 | 157 | 106 |

| 8 | 142 | 61 |

| 9 | 148 | 65 |

Data extracted from a study on related pentenal derivatives.

Influence of Reaction Conditions on Mechanism and Selectivity

The course and outcome of chemical reactions involving this compound can be profoundly influenced by the reaction conditions. Careful control of parameters such as solvent, temperature, and pH is essential for achieving desired product selectivity and yield.

The choice of solvent can significantly impact reaction rates and even alter the operative mechanism. In the study of the vulcanchem.com sigmatropic rearrangement of a pent-4-enal derivative, the effect of solvent polarity was investigated by comparing the reaction rate in a non-polar solvent (decane) and a polar aprotic solvent (dimethylformamide-d₇). cdnsciencepub.com The rate constants were found to be very similar in both solvents (k(decane) = 4.51 x 10⁻⁵ s⁻¹ and k(DMF-d₇) = 6.52 x 10⁻⁵ s⁻¹ at 140°C), indicating a lack of a significant solvent effect. cdnsciencepub.com This observation further supported the proposed free-radical mechanism, as ionic pathways typically show a strong dependence on solvent polarity. cdnsciencepub.com

In contrast, organocatalytic reactions often exhibit a strong solvent dependency. For instance, in the functionalization of enals, solvents like toluene (B28343) were found to be suitable for achieving high yields, while others like isopropanol (B130326), acetonitrile, dichloromethane (B109758), and THF were less effective. rsc.org In some cases, changing the solvent from isopropanol to toluene significantly improved the yield of the desired product. rsc.org

Temperature is a critical parameter for controlling reaction kinetics and selectivity. Lowering the temperature is often employed to reduce the rate of undesired side reactions. For example, in the synthesis of (E)-3-phenylpent-2-enal via an aldol condensation, maintaining a temperature of 0-5°C is crucial for maximizing the yield of the desired product. Similarly, in the two-carbon homologation of hydrocinnamaldehyde (B1666312) to produce (E)-5-phenylpent-2-enal, the reaction is carefully temperature-controlled, with different steps carried out at 2°C, -75°C, and then allowed to warm to 20°C. orgsyn.org

The pH of the reaction medium is also a key factor, particularly in reactions involving acid or base catalysis. In the synthesis of α,β-unsaturated aldehydes via aldol condensation, a basic catalyst such as sodium hydroxide is used, creating a high pH environment to facilitate the reaction. newswise.com Conversely, in other reactions, acidic conditions are required. For example, the hydrolysis step in the synthesis of (E)-5-phenylpent-2-enal requires the pH of the aqueous layer to be less than 3 to ensure complete reaction. orgsyn.org The use of acidic additives like trifluoroacetic acid has also been shown to be necessary for the efficiency of certain organocatalyzed alkylation reactions of enals. rsc.org

Derivatives and Functionalization of 4 Phenylpent 2 Enal

Synthesis of Key Derivatives and Functionalized Compounds

The strategic derivatization of 4-phenylpent-2-enal opens avenues to novel compounds with potential applications in various fields of chemical research, including coordination chemistry and synthetic methodology development.

Thiosemicarbazones are a significant class of ligands known for their ability to coordinate with transition metal ions, largely due to the presence of both nitrogen and sulfur donor atoms. thieme-connect.comnih.govchemistrydocs.com The synthesis of thiosemicarbazone derivatives from aldehydes is a well-established method. rsc.org

The thiosemicarbazone of 4-methyl-2-phenylpent-2-enal (B1580967) has been synthesized and characterized for its potential in metal coordination. The preparation involves the condensation reaction between 4-methyl-2-phenylpent-2-enal and thiosemicarbazide (B42300). acs.org Typically, this reaction is carried out by refluxing equimolar amounts of the aldehyde and thiosemicarbazide in a suitable solvent like methanol (B129727). rsc.orgacs.org The resulting thiosemicarbazone can then be isolated as a crystalline solid. acs.org

In a specific preparation, a mixture of thiosemicarbazide and 4-methyl-2-phenyl-2-pentenal was refluxed in methanol for 2-3 hours. The product, 4-methyl-2-phenylpent-2-enal thiosemicarbazone, was obtained as brown, block-shaped crystals with a melting point of 199–202°C and a yield of 56%. acs.org The structure of this derivative features a nearly planar thiosemicarbazone moiety. acs.org These types of ligands are of interest for their ability to form stable complexes with various metal ions, which have been explored for their biological activities. nih.govarkat-usa.orgnih.govorganic-chemistry.org

| Reactants | Reaction Conditions | Product | Yield | Melting Point | Reference |

| 4-methyl-2-phenyl-2-pentenal, Thiosemicarbazide | Methanol, Reflux, 2-3 h | 4-methyl-2-phenylpent-2-enal thiosemicarbazone | 56% | 199-202°C | acs.org |

The introduction of perfluoroalkyl groups into organic molecules can significantly alter their physical, chemical, and biological properties. Photocatalytic methods have emerged as a mild and efficient way to synthesize α-perfluoroalkenylated aldehydes from aliphatic aldehydes. researchgate.netrsc.org This transformation can be achieved using a coupled catalyst system, for instance, involving an imidazolidinone organocatalyst and triphenylphosphine (B44618) under visible light irradiation. researchgate.netrsc.org

While a direct α-perfluoroalkenylation of this compound is not explicitly detailed, the general methodology for the α-perfluoroalkenylation of aldehydes is applicable. rsc.orggoogle.com More specifically, the enantioselective γ-perfluoroalkylation of α-branched enals, such as 2-phenylpent-2-enal, has been demonstrated. This reaction proceeds via visible-light-driven photocatalysis. In a representative procedure, 2-phenylpent-2-enal was reacted with perfluorobutyl iodide in the presence of a catalyst to yield (S,E)-4-(perfluorobutyl)-2-phenylpent-2-enal as a colorless oil with a 72% yield and a 93:7 enantiomeric ratio.

| Substrate | Reagent | Product | Yield | Enantiomeric Ratio | Reference |

| 2-Phenylpent-2-enal | Perfluorobutyl iodide | (S,E)-4-(Perfluorobutyl)-2-phenylpent-2-enal | 72% | 93:7 |

Silylated dienol ethers are versatile intermediates in organic synthesis, often employed in reactions such as Diels-Alder cycloadditions and alkylations. The synthesis of silyl (B83357) dienol ethers from α,β-unsaturated aldehydes and ketones is a common transformation. One efficient method involves reacting the α,β-unsaturated aldehyde with a silylating agent in the presence of a base.

A general procedure for the preparation of silylated dienol ethers involves treating the enal with triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) and triethylamine (B128534) in dichloromethane (B109758) at room temperature. After stirring for an hour, the reaction is quenched and the product is purified by flash chromatography. Another reported method for synthesizing silyl dienol ethers from α,β-unsaturated aldehydes and ketones utilizes a combination of sodium bromide, trimethylsilyl (B98337) chloride, and triethylamine in dimethylformamide at ambient temperature, affording the products in high yields. These methods can be readily applied to this compound to generate the corresponding silylated dienol ether, a valuable synthetic intermediate.

| Substrate Type | Reagents | Solvent | Product | Reference |

| Enals | TIPSOTf, Triethylamine | Dichloromethane | Silylated dienol ether | |

| α,β-Unsaturated aldehydes and ketones | NaBr, Me3SiCl, Et3N | DMF | Silyl dienol ether |

Alkenyl tosylates are useful synthetic intermediates, particularly in cross-coupling reactions. While the direct conversion of an α,β-unsaturated aldehyde to an alkenyl tosylate is less common, a reliable two-step approach can be employed. This involves the reduction of the aldehyde to the corresponding allylic alcohol, followed by tosylation.

The first step, the reduction of an α,β-unsaturated aldehyde to an allylic alcohol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. google.com Specifically, 1,2-reduction of conjugated aldehydes with NaBH₄ is a well-established method to produce allylic alcohols. google.com

The second step is the conversion of the allylic alcohol to the corresponding tosylate. This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. This reaction proceeds with the retention of the configuration at the carbon bearing the oxygen atom. The resulting alkenyl tosylate can then be used in subsequent synthetic transformations.

| Step | Transformation | Typical Reagents | Product | Reference |

| 1 | Reduction of enal | NaBH₄ or LiAlH₄ | Allylic alcohol | google.com |

| 2 | Tosylation of alcohol | p-Toluenesulfonyl chloride (TsCl), Pyridine | Alkenyl tosylate |

α,β-Unsaturated nitriles are important building blocks in the synthesis of various organic compounds, including natural products and pharmaceuticals. Several methods exist for the conversion of aldehydes to alkenyl nitriles. One approach involves the olefination of aldehydes with diazoacetonitrile, catalyzed by iron(II) phthalocyanine, which provides the corresponding products in high yields.

Another common strategy is the Knoevenagel condensation of an aldehyde with acetonitrile. A mild and efficient protocol for this transformation utilizes potassium trimethylsilanolate as a base and benzyl (B1604629) chloride as a promoter at room temperature, selectively yielding E-configured vinyl nitriles. A one-pot sequential hydroformylation/Knoevenagel reaction has also been developed for the synthesis of (Z)-α,β-unsaturated nitriles from olefins, which proceeds through an aldehyde intermediate. Furthermore, α,β-unsaturated nitriles can be synthesized via a Horner-Wadsworth-Emmons reaction of aldehydes with α-cyano phosphonates. These methodologies provide versatile routes to prepare alkenyl nitriles from this compound.

| Method | Key Reagents | Selectivity | Reference |

| Olefination | Diazoacetonitrile, Iron(II) phthalocyanine, PPh₃ | - | |

| Knoevenagel Condensation | Acetonitrile, Potassium trimethylsilanolate, Benzyl chloride | E-selective | |

| Horner-Wadsworth-Emmons | α-Cyano phosphonates, Lithium hydroxide (B78521) | E-selective | |

| Sequential Hydroformylation/Knoevenagel | Olefins, CO/H₂, Acetonitrile, Base | Z-selective |

The synthesis of 1,4-dicarbonyl compounds is of significant interest as these motifs are precursors to various five-membered heterocycles. Enals like this compound can serve as starting materials for the construction of such dicarbonyl-alkene architectures. A visible-light-mediated organocatalytic strategy allows for the enantioselective conjugate addition of acyl radicals to enals, leading to valuable 1,4-dicarbonyl compounds. This process often utilizes a chiral amine catalyst to ensure stereoselectivity.

Another approach involves the oxidative coupling of aryl alkenes with ketones using an earth-abundant cobalt(II) salt as a catalyst. This method provides a direct route to 1,4-dicarbonyl compounds. Additionally, an electrochemical, metal-free cross-coupling reaction of sulfoxonium ylides and alkynes with water has been developed for the stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes. These synthetic strategies demonstrate the utility of enal precursors in generating more complex dicarbonyl structures.

Synthetic Utility as a Versatile Building Block

This compound is a valuable α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group conjugated with a carbon-carbon double bond and a phenyl-substituted chiral center at the C4 position, allows for a wide array of chemical modifications. This makes it a strategic component for constructing complex molecular architectures and for undergoing various functional group transformations.

The utility of this compound as a key intermediate is demonstrated in its application in multi-step synthetic pathways. It can be synthesized through methods such as the oxidation of the corresponding alcohol, 4-phenylpent-2-en-1-ol, or via Wittig-type reactions. For instance, (2E)-4-phenylpent-2-enal can be prepared from 2-phenylpropanal (B145474) and (1,3-dioxolan-2-yl-methyl)triphenylphosphonium bromide. lookchem.com Once formed, it serves as a precursor for more elaborate structures. One documented application involves its use in the synthesis of complex diamine derivatives. lookchem.com

A notable example is the synthesis of (R)-(E)-2-(bis(4-(dimethylamino)phenyl)methyl)-4-phenylpent-3-enal, where this compound acts as the foundational scaffold onto which further complexity is built. lookchem.com This highlights the compound's role in providing the core structure that is elaborated upon in subsequent synthetic steps.

| Intermediate | Synthetic Precursor(s) | Resulting Complex Molecule |

| (2E)-4-phenylpent-2-enal | 2-Phenylpropanal and (1,3-dioxolan-2-yl-methyl)triphenylphosphonium bromide | (R)-(E)-2-(bis(4-(dimethylamino)phenyl)methyl)-4-phenylpent-3-enal |

| (2E)-4-phenylpent-2-enal | 4-phenylpent-2-en-1-ol | (R)-(E)-2-(bis(4-(dimethylamino)phenyl)methyl)-4-phenylpent-3-enal |

The conjugated system of this compound makes it an excellent substrate for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of valuable derivatives. Its reactivity is often exploited in reactions that target the aldehyde or the alkene functionality, sometimes with high levels of stereocontrol.

A significant application is its use in light-mediated perfluoroalkylation reactions. rsc.org Under photoredox catalysis, this compound can undergo γ-trifluoromethylation and related transformations. In these reactions, the enal is subjected to a perfluoroalkyl source, such as perfluorobutyl iodide, in the presence of a catalyst to yield γ-perfluoroalkylated products with high enantioselectivity. rsc.org This process demonstrates the compound's utility as a reagent for installing complex fluorinated moieties, which are of significant interest in medicinal chemistry and materials science.

The following table summarizes key findings from these transformations. rsc.org

| Reagent | Transformation | Product | Yield | Enantiomeric Ratio (e.r.) |

| This compound | γ-Perfluorobutylation | (S,E)-4-(Perfluorobutyl)-2-phenylpent-2-enal | 72% | 93:7 |

| This compound | γ-Perfluoropropylation | (S,E)-4-(Perfluoropropyl)-2-phenylpent-2-enal | 60% | Not Specified |

| This compound | γ-Perfluoropentylation | (S,E)-4-(Perfluoropentyl)-2-phenylpent-2-enal | 74% | Not Specified |

These examples underscore the role of this compound as a versatile reagent, capable of participating in sophisticated chemical reactions to generate structurally diverse and synthetically useful molecules. rsc.org

Advanced Characterization and Analytical Methodologies in Enal Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitatively monitoring the progress of a chemical reaction and for establishing the preliminary purity of the product. In the synthesis of 4-phenylpent-2-enal, TLC can be used to track the consumption of the reactants (e.g., a substituted benzaldehyde (B42025) and an appropriate aldehyde or ketone) and the appearance of the desired enal product.

A small spot of the reaction mixture is applied to a TLC plate (typically coated with silica gel), which is then developed in a sealed chamber with an appropriate solvent system (mobile phase), often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297). Due to differences in polarity, the components of the mixture travel up the plate at different rates. The α,β-unsaturated aldehyde product, being more polar than some starting materials but less polar than highly polar byproducts, will have a distinct retention factor (Rƒ) value. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be effectively monitored. The presence of a single spot for the purified product suggests a high degree of purity.

Flash Column Chromatography and Column Chromatography for Product Purification

In the synthesis of enals such as this compound, purification of the crude reaction product is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. Flash column chromatography is a widely employed technique for this purpose due to its efficiency and speed. orgsyn.org This method utilizes a glass column packed with a stationary phase, typically silica gel with a particle size of 40 to 63 μm (230-400 mesh). orgsyn.org The finer particle size of the silica gel provides a larger surface area, leading to more efficient separations compared to traditional column chromatography. orgsyn.org

The purification process involves several key steps. First, an appropriate solvent system, or eluent, is selected, often a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. rsc.org The crude material is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. orgsyn.org The eluent is then passed through the column under positive pressure, typically using compressed air, which speeds up the separation process. orgsyn.org Compounds are separated based on their differing affinities for the stationary phase and solubility in the mobile phase. The separated components are collected in sequential fractions as they exit the column. orgsyn.org Analytical thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the purified enal product. rsc.org

Table 1: Representative Parameters for Flash Column Chromatography Purification

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The solid adsorbent material used for separation. | Silica Gel 60 (0.040-0.063 mm, 230-400 mesh) rsc.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture that moves through the column. | Mixtures of Hexane and Ethyl Acetate (e.g., 90:10 v/v) rsc.org |

| Column Packing | Method of preparing the chromatography column. | Dry-packing or wet-packing the silica gel. orgsyn.org |

| Sample Loading | Method of applying the crude product to the column. | Dissolved in minimal eluent or adsorbed onto a small amount of silica gel. |

| Elution Technique | The process of passing the mobile phase through the column. | Application of positive pressure (air) to achieve a constant and rapid flow rate. orgsyn.org |

| Fraction Collection | The process of collecting the separated compounds. | Sequential collection in test tubes or flasks. |

| Analysis | Monitoring the composition of collected fractions. | Thin-Layer Chromatography (TLC) |

Gas Chromatography-Olfactometry (GC-O) for Olfactory Profile Analysis of Related Compounds

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that couples a gas chromatograph with a human sensory detector (the nose) to identify odor-active compounds in a volatile mixture. pfigueiredo.orgaidic.itnih.gov As compounds elute from the GC column, the effluent is split, with one portion going to a conventional detector (like a mass spectrometer) for chemical identification and the other portion directed to a heated sniffing port where a trained assessor evaluates the odor. aidic.itnih.gov This approach is particularly valuable in flavor and fragrance research as the human nose can often detect odorants at concentrations below the detection limits of instrumental detectors. aidic.it

Several methods are used to quantify the perceived odor in GC-O analysis:

Detection Frequency: A panel of assessors sniffs the effluent, and the number of panelists who detect an odor at a specific retention time is recorded. wikipedia.org

Dilution to Threshold: An extract is serially diluted and analyzed until the odor is no longer perceivable. This method, used in Aroma Extract Dilution Analysis (AEDA), determines the flavor dilution (FD) factor, which corresponds to the odor potency of a compound. wikipedia.orgmdpi.com

Direct Intensity: Assessors rate the perceived intensity of an odor on a predefined scale as it elutes from the column. wikipedia.org

| Direct Intensity | Assessors rate the perceived intensity of eluting compounds using a scale. wikipedia.org | An aromagram plotting perceived odor intensity versus retention time. | Characterizing the intensity profile of the odor-active compounds. |

Stereochemical Analysis

The stereochemistry of this compound is defined by the chiral center at the C4 position, which gives rise to two enantiomers, (R)-4-phenylpent-2-enal and (S)-4-phenylpent-2-enal. The determination of the enantiomeric composition and the absolute configuration of these stereoisomers requires specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (e.g., UPC2 on Chiralpak Columns) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. mdpi.com This technique utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives coated on a silica support, such as those found in Chiralpak columns. rsc.org The enantiomers of a chiral analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

The enantiomeric excess is a measure of the purity of a chiral sample, calculated from the relative peak areas of the two enantiomers in the chromatogram. For the analysis of related chiral compounds, a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (such as isopropanol) is frequently used. rsc.org The precise conditions, including the specific Chiralpak column, mobile phase composition, and flow rate, must be optimized to achieve baseline separation of the enantiomers.

Table 3: Example Conditions for Chiral HPLC Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | HPLC or UPC² System |

| Column | Chiral Stationary Phase | Daicel Chiralpak AD-H rsc.org |

| Mobile Phase | Solvent system used for elution. | Hexane/Isopropanol (B130326) (97:3 v/v) rsc.org |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.6 mL/min rsc.org |

| Detection | Method for detecting the separated compounds. | UV Detector (e.g., at 254 nm) |

| Output | Data generated from the analysis. | Chromatogram showing two separated peaks for the (R) and (S) enantiomers. |

Measurement of Optical Rotation ([α]D)

Optical rotation is a physical property inherent to chiral substances. It is the measurement of the angle to which a plane of polarized light is rotated when passed through a sample of a pure enantiomer. The measurement is performed using a polarimeter. The specific rotation, [α]D, is a standardized value calculated from the observed rotation, taking into account the sample concentration and the path length of the polarimeter cell.

The value is designated as dextrorotatory (+) if the rotation is clockwise or levorotatory (-) if it is counterclockwise. Each enantiomer of a chiral compound will rotate plane-polarized light to an equal but opposite degree. For example, if the (R)-enantiomer has a specific rotation of -135.5°, the (S)-enantiomer will have a specific rotation of +135.5° under the same conditions. rsc.org This technique is essential for characterizing enantiomerically pure or enriched samples and is often reported alongside enantiomeric excess data from chiral chromatography.

Table 4: Typical Data from Optical Rotation Measurement

| Parameter | Symbol | Example Value | Description |

|---|---|---|---|

| Observed Rotation | α | -1.355° | The experimentally measured angle of rotation. |

| Temperature | T | 22 °C | The temperature at which the measurement is taken. |

| Wavelength | λ | 589 nm (D-line) | The wavelength of the light source, typically the sodium D-line. |

| Concentration | c | 1.0 g/100 mL rsc.org | The concentration of the sample solution. |

| Path Length | l | 1 dm | The length of the polarimeter cell. |

| Specific Rotation | [α]D | -135.5° rsc.org | The calculated standardized rotation value ([α] = α / (l * c)). |

NOESY Spectroscopy for Relative and Absolute Stereochemistry Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (2D NMR) technique that is exceptionally useful for determining the stereochemistry of a molecule. libretexts.org Unlike other NMR experiments that show through-bond correlations (e.g., COSY, HMBC), NOESY reveals through-space interactions between protons that are in close spatial proximity, typically within 5 Å. libretexts.org

In a NOESY spectrum, cross-peaks appear between protons that are near each other in space. libretexts.org This information is critical for establishing the relative stereochemistry of chiral centers. For a molecule like this compound, NOESY could be used to determine the spatial relationship between the proton at C4, the methyl protons at C5, and the vinyl proton at C3. By analyzing these correlations in a conformationally rigid derivative, one can deduce the relative arrangement of the substituents around the chiral center. While NOESY primarily provides relative stereochemistry, this information can be combined with data from other methods or computational models to infer the absolute stereochemistry.

Table 5: Hypothetical NOESY Correlations for a Stereoisomer of this compound

| Proton 1 (¹H Signal) | Proton 2 (¹H Signal) | Correlation Type | Implication |

|---|---|---|---|

| H4 (methine) | H5 (methyl) | Strong Cross-Peak | Protons on C4 and C5 are spatially close. |

| H4 (methine) | H2 (vinylic) | Weak/No Cross-Peak | Protons on C4 and C2 are spatially distant. |

| H4 (methine) | Phenyl Protons | Strong Cross-Peak | The C4 proton is oriented towards the phenyl ring. |

Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of a molecule in the solid state. While obtaining suitable single crystals of an oily or liquid compound like this compound can be challenging, the preparation of a solid crystalline derivative allows for successful analysis.

An example is the crystallographic analysis of 4-methyl-2-phenylpent-2-enal (B1580967) thiosemicarbazone, a derivative of a closely related enal. iucr.orgresearchgate.net The study of this derivative revealed detailed structural information, including its E/Z configuration and the dihedral angle between the phenyl ring and the thiosemicarbazone moiety. iucr.orgresearchgate.net The data obtained from such an analysis includes the crystal system, space group, and precise unit cell dimensions, which collectively define the crystal lattice. This level of structural detail is invaluable for confirming the absolute configuration of chiral centers, especially when correlated with other analytical data.

Table 6: Crystallographic Data for the Related Compound 4-Methyl-2-phenylpent-2-enal Thiosemicarbazone

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₃H₁₇N₃S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 30.3184 (13) Å |

| b = 9.2078 (4) Å | |

| c = 8.0354 (3) Å | |

| α = 90° | |

| β = 93.127 (5)° | |

| γ = 90° | |

| Volume | 2238.1 (2) ų |

| Z (Molecules per unit cell) | 8 |

| Radiation Type | Mo Kα |

| Temperature | 296 K |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.govwikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise positions of the atoms, their chemical bonds, and other structural details can be determined with high accuracy. nih.govnih.gov

While the crystal structure of this compound is not publicly available, a detailed crystallographic study has been conducted on a closely related derivative, 4-methyl-2-phenylpent-2-enal thiosemicarbazone. iucr.orgresearchgate.net This analysis provides valuable insight into the structural characteristics and packing motifs that can be anticipated in similar phenylalkenal compounds. The study of this derivative showcases the power of X-ray crystallography in resolving stereochemical features and confirming molecular geometry.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₇N₃S |

| Formula Weight | 247.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.3184 (13) |

| b (Å) | 11.0972 (5) |

| c (Å) | 8.0354 (3) |

| β (°) | 93.127 (5) |

| Volume (ų) | 2699.5 (2) |

| Z | 8 |

| Temperature (K) | 296 |

This data provides a foundational, quantitative description of the solid-state structure of a molecule closely related to this compound.

Analysis of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal lattice is governed by a variety of non-covalent intermolecular interactions. mdpi.comias.ac.in These interactions, though weaker than covalent bonds, are critical in determining the physical properties of the crystal, such as its melting point, solubility, and morphology. The two most prominent interactions in organic molecules like phenylalkenals are hydrogen bonding and π-π stacking.

Hydrogen Bonding: A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another nearby electronegative atom (the acceptor). mdpi.comresearchgate.net In the crystal structure of 4-methyl-2-phenylpent-2-enal thiosemicarbazone, the primary intermolecular interactions are N—H⋯S hydrogen bonds. iucr.orgresearchgate.net The thiosemicarbazone moiety provides both hydrogen bond donors (the N-H groups) and an acceptor (the sulfur atom). These interactions link the molecules together, forming layers within the crystal structure. iucr.org Specifically, the sulfur atom acts as an acceptor for two such hydrogen bonds, creating a network that contributes significantly to the stability of the crystal lattice. iucr.orgresearchgate.net

π-π Stacking: π-π stacking interactions are attractive, non-covalent interactions that occur between aromatic rings. georgetown.edunih.gov These interactions are a result of intermolecular overlapping of p-orbitals in π-conjugated systems and are crucial in the crystal engineering of many organic materials. researchgate.net In the case of 4-methyl-2-phenylpent-2-enal thiosemicarbazone, the phenyl ring is a key structural feature. However, the crystallographic analysis revealed that there are no significant π-π stacking interactions present in this particular crystal structure. iucr.org The dihedral angle between the thiosemicarbazone moiety and the phenyl ring is 53.15 (12)°, which may preclude the parallel arrangement typically required for effective π-π stacking. iucr.orgresearchgate.net This finding underscores that the presence of an aromatic ring does not guarantee the formation of π-π stacks, as other intermolecular forces and steric factors can dictate a different, more stable packing arrangement.

The comprehensive analysis of these intermolecular interactions, made possible by high-quality X-ray diffraction data, is essential for a complete understanding of the solid-state behavior of enal compounds and their derivatives.

Computational Chemistry and Theoretical Studies of 4 Phenylpent 2 Enal

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. DFT methods are employed to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. In studies of related α,β-unsaturated aldehydes, DFT calculations have been instrumental in identifying the absolute and geometric structure of reaction products. sioc-journal.cn

Non-covalent interactions (NCIs) are critical in determining the conformational preferences, molecular recognition, and reaction selectivity in chemical and biological systems. iiserpune.ac.in While essential, modeling these interactions, which include hydrogen bonds and van der Waals forces, presents a significant challenge for computational methods. iiserpune.ac.inresearchgate.net

Standard DFT functionals often struggle to accurately describe dispersion forces, a key component of NCIs. acs.org To address this, dispersion-correction schemes are frequently incorporated. These methods improve the description of non-covalent interactions, which is crucial for understanding phenomena such as the stability of transition states in different solvents or the conformational behavior of molecules. researchgate.netacs.org For instance, the M06-2X functional is specifically parameterized to provide good results for non-covalent interactions. mongoliajol.info Other advanced approaches like Symmetry-Adapted Perturbation Theory (SAPT) can also be used to compute and analyze intermolecular interaction energies in large non-covalent assemblies. acs.org

While specific DFT studies focused solely on the non-covalent interactions within 4-phenylpent-2-enal are not prominent in the literature, the established methodologies are readily applicable. Such calculations would involve using dispersion-corrected DFT to explore the intramolecular interactions, such as those between the phenyl ring and the enal moiety, which govern the molecule's preferred three-dimensional shape.

Quantum Chemical Calculations for Understanding Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating complex organic reaction mechanisms. By mapping potential energy surfaces, researchers can identify transition states, calculate activation barriers, and evaluate the thermodynamic favorability of different reaction pathways. This theoretical insight can explain observed product distributions, stereoselectivity, and regioselectivity.

For example, computational studies on reactions involving related aldehydes and enals have been used to:

Discriminate between competing mechanisms : In nickel-catalyzed reactions, quantum chemical simulations have been used to determine whether a reaction proceeds via an "aldehyde-first" or an alternative pathway by comparing the free energy profiles. researchgate.net

Validate proposed pathways : Computational modeling has supported proposed mechanisms for complex transformations like the silyl-Prins cyclization, which can involve competitive pathways such as Peterson elimination and oxonia-Cope reactions. mdpi.com

Elucidate structural assignments : In cases of ambiguous experimental data, DFT calculations of NMR shifts have been used to definitively assign the correct structure of a product from a set of plausible candidates formed through different reaction mechanisms. conicet.gov.ar

The table below summarizes computational methods used in theoretical studies of reactions involving compounds structurally related to this compound.

| Study Focus | Computational Method | Basis Set | Software |

| Structural Elucidation of Polyunsaturated Aldehydes conicet.gov.ar | PCM/mPW1PW91//B3LYP | 6-31+G**//6-31G* | Not Specified |

| Hydrogen Bonding Interactions mongoliajol.info | M06-2X with DFT-D3(BJ) correction | 6-311++G(3d, 2p) | Gaussian16 |

| Noncovalent Complex Dissociation Curves acs.org | B3LYP-D3 | def2-TZVP | Not Specified |

This table presents examples of computational methods used in studies of related molecules to illustrate the theoretical approaches applicable to this compound.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. aatbio.com While often determined experimentally, theoretical methods can provide valuable predictions and insights into the factors controlling fluorescence efficiency.

The theoretical determination of quantum yields involves calculating the rates of all competing deactivation pathways for an electronically excited state. These include radiative decay (fluorescence) and non-radiative decay processes like internal conversion and intersystem crossing. aatbio.com

A common computational strategy involves:

Calculating the photoabsorption cross-section : This determines the probability of light absorption at different wavelengths. Methods like extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) combined with a nuclear ensemble approach (NEA) can accurately simulate absorption spectra. acs.org

Simulating excited-state dynamics : Nonadiabatic molecular dynamics methods, such as trajectory surface hopping (TSH), are used to follow the evolution of the molecule after photoexcitation. acs.org These simulations can unravel the different photolysis pathways and their probabilities.

Determining wavelength-dependent quantum yields : By running dynamics simulations from different initial excitation energies, it is possible to determine how the quantum yield for specific photochemical processes changes with the excitation wavelength. acs.org

For conjugated enals like this compound, photolysis can be a significant degradation pathway. ucr.edu Theoretical calculations could predict the quantum yields for different photodissociation channels, providing crucial data for atmospheric and photochemical models. However, specific theoretical studies determining the quantum yield of this compound are not detailed in the surveyed literature.

Q & A

Q. What are the recommended synthetic routes for 4-phenylpent-2-enal, and what factors influence yield optimization?

- Methodological Answer : The synthesis of α,β-unsaturated aldehydes like this compound typically employs aldol condensation or oxidation of allylic alcohols. For aldol condensation, optimize reaction conditions by varying catalysts (e.g., proline derivatives for asymmetric induction), solvent polarity (e.g., THF vs. DCM), and temperature. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound’s sensitivity to polymerization. Yield improvements may require inert atmospheres (N₂/Ar) and strict temperature control .

Q. How can researchers characterize this compound using spectroscopic methods, and what are common spectral interpretation challenges?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of conjugated carbonyl (C=O stretch ~1680–1720 cm⁻¹) and alkene (C=C stretch ~1620–1640 cm⁻¹) groups.

- NMR : Use ¹H-NMR to identify aldehydic proton (δ 9.5–10.5 ppm) and trans-alkene protons (δ 5.5–6.5 ppm, J = 15–16 Hz). ¹³C-NMR should show carbonyl (δ ~190–200 ppm) and conjugated carbons. Challenges include overlapping signals in aromatic regions; use 2D NMR (COSY, HSQC) for resolution.

- MS : Confirm molecular ion [M⁺] and fragmentation patterns (e.g., loss of CO or phenyl groups). Reference spectral databases like NIST Chemistry WebBook for validation .

Q. What are the key physicochemical properties of this compound, and how should they be experimentally determined?

- Methodological Answer :

- Solubility : Test in polar (e.g., ethanol) vs. nonpolar solvents (e.g., hexane) using gravimetric methods.

- Stability : Conduct accelerated degradation studies under heat/light to assess polymerization tendencies via HPLC.

- LogP : Determine via shake-flask method or HPLC retention time correlation.

- Melting/Boiling Points : Use differential scanning calorimetry (DSC) or capillary methods. Document variations due to isomerism or impurities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) in Michael additions or epoxidations. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict transition states and compare with experimental ee values. Validate models via kinetic isotope effects or substituent studies .

Q. What methodologies are effective in resolving contradictory data in catalytic applications of this compound?

- Methodological Answer :

- Systematic Variation : Test catalyst loading, solvent effects, and substrate ratios to identify outliers.

- Statistical Analysis : Apply ANOVA or regression models to distinguish experimental noise from true catalytic trends.

- Controlled Replication : Repeat experiments under identical conditions to confirm reproducibility. Cross-reference findings with literature on analogous aldehydes (e.g., cinnamaldehyde) .

Q. What computational approaches are suitable for studying the electronic structure of this compound, and how do they correlate with experimental observations?

- Methodological Answer :

- DFT/Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity in Diels-Alder or nucleophilic additions. Compare with experimental kinetic data.

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and correlate with solubility/stability tests.

- Spectroscopic Predictions : Generate simulated IR/NMR spectra (via ORCA or ACD/Labs) and validate against empirical data .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.